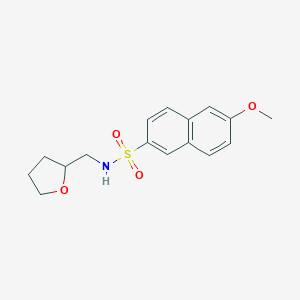

6-methoxy-N-(oxolan-2-ylmethyl)naphthalene-2-sulfonamide

Description

Properties

IUPAC Name |

6-methoxy-N-(oxolan-2-ylmethyl)naphthalene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO4S/c1-20-14-6-4-13-10-16(7-5-12(13)9-14)22(18,19)17-11-15-3-2-8-21-15/h4-7,9-10,15,17H,2-3,8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSXNOTPYPNUIRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)NCC3CCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Regioselective Sulfonation of Naphthalene Derivatives

The introduction of a sulfonic acid group at position 2 of 6-methoxy-naphthalene is achieved through electrophilic aromatic sulfonation. Kim et al. demonstrated that reaction temperatures exceeding 150°C in naphthenic solvents like decalin significantly enhance β-sulfonation yields (up to 98%) by suppressing naphthalene sublimation. For 6-methoxy-naphthalene, the methoxy group at position 6 directs sulfonation to the β-position (position 2) due to its electron-donating nature and steric effects.

Reaction Conditions

-

Reactants : 6-Methoxy-naphthalene, concentrated sulfuric acid (95%)

-

Solvent : Decalin (10:1 solvent-to-substrate ratio)

-

Temperature : 170°C

-

Time : 4–6 hours

Post-reaction workup involves quenching with ice-water, filtration, and recrystallization from ethyl acetate to isolate 6-methoxy-2-naphthalenesulfonic acid.

Conversion to 6-Methoxy-2-Naphthalenesulfonyl Chloride

Chlorination of Sulfonic Acid

The sulfonic acid intermediate is converted to its reactive sulfonyl chloride derivative using phosphorus pentachloride (PCl₅). This step is critical for subsequent amide bond formation.

Procedure

-

Reactants : 6-Methoxy-2-naphthalenesulfonic acid, PCl₅ (1.2 equivalents)

-

Solvent : Dichloromethane (DCM)

-

Temperature : Reflux at 40°C

-

Time : 3–4 hours

Excess PCl₅ ensures complete conversion, and the product is purified via vacuum distillation to remove residual solvents.

Synthesis of Oxolan-2-ylmethylamine

Reductive Amination of Tetrahydrofuran-2-carbaldehyde

Oxolan-2-ylmethylamine is synthesized via reductive amination of tetrahydrofuran-2-carbaldehyde using ammonium acetate and sodium cyanoborohydride (NaBH₃CN).

Reaction Conditions

-

Reactants : Tetrahydrofuran-2-carbaldehyde, ammonium acetate (2 equivalents), NaBH₃CN (1.5 equivalents)

-

Solvent : Methanol

-

Temperature : Room temperature (25°C)

-

Time : 12–16 hours

-

Yield : 75–80%

The amine is isolated via rotary evaporation and characterized by NMR (δ 1.8–2.1 ppm for tetrahydrofuran protons, δ 3.4–3.7 ppm for methylamine protons).

Coupling Reaction to Form 6-Methoxy-N-(Oxolan-2-ylmethyl)Naphthalene-2-Sulfonamide

Sulfonamide Bond Formation

The sulfonyl chloride reacts with oxolan-2-ylmethylamine in a nucleophilic substitution to yield the target sulfonamide.

Optimized Protocol

-

Reactants : 6-Methoxy-2-naphthalenesulfonyl chloride (1 equivalent), oxolan-2-ylmethylamine (1.1 equivalents)

-

Base : Triethylamine (2 equivalents)

-

Solvent : Tetrahydrofuran (THF)

-

Temperature : 0°C → room temperature (gradual warming)

-

Time : 8–10 hours

The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3) to afford the final compound as a white crystalline solid.

Analytical Characterization and Quality Control

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 8.4–8.6 (m, 2H, naphthalene H), 7.8–7.9 (m, 2H), 6.9–7.1 (m, 1H), 4.1–4.3 (m, 1H, oxolane), 3.7–3.9 (s, 3H, OCH₃), 3.2–3.4 (m, 2H, CH₂NH).

-

MS (ESI) : m/z 361.1 [M+H]⁺.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) confirms purity >98% with a single dominant peak at retention time 6.8 minutes.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions

6-methoxy-N-(oxolan-2-ylmethyl)naphthalene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized under specific conditions.

Reduction: The sulfonamide group can be reduced to form different derivatives.

Substitution: The naphthalene ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a corresponding aldehyde or carboxylic acid, while reduction of the sulfonamide group may produce an amine derivative.

Scientific Research Applications

6-methoxy-N-(oxolan-2-ylmethyl)naphthalene-2-sulfonamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications in drug development.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-methoxy-N-(oxolan-2-ylmethyl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. The methoxy and oxolan-2-ylmethyl groups may also contribute to the compound’s overall biological activity by affecting its solubility, stability, and ability to penetrate cell membranes .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Table 1: Comparison of Key Naphthalene Sulfonamide Derivatives

Pharmacokinetic and Metabolic Considerations

- Tetrahydrofuran (Oxolan) Group : The oxolan-2-ylmethyl substituent in the target compound may confer metabolic stability. Similar tetrahydrofurfuryl esters (e.g., tetrahydrofurfuryl acrylate) are metabolized to tetrahydrofurfuryl alcohol (CAS: 97-99-4), suggesting shared metabolic pathways . This could enhance bioavailability compared to linear alkyl chains.

- Methoxy vs. Amino Groups: 6-Methoxy substituents (as in the target compound) generally increase lipophilicity compared to 6-amino derivatives (e.g., 6-amino-N-methylnaphthalene-2-sulfonamide), which may favor membrane permeability but reduce aqueous solubility .

Molecular Interactions and Docking Insights

- AChE/BuChE Inhibition : While the target compound lacks direct activity data, structurally related naphthalene sulfonamides (e.g., N-((1-benzylpiperidin-3-yl)methyl)-N-(2-methoxyethyl)naphthalene-2-sulfonamide) inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) via π-π stacking with TRP286 (AChE) and TYR332 (BuChE) . The oxolan group may form hydrogen bonds or electrostatic interactions with active-site residues, analogous to methoxyethyl substituents in compound 7-6 .

- Antioxidant Potential: Adamantane-containing sulfonamides (e.g., N-((3s,5s,7s)-adamantan-1-yl)-6-(dimethylamino)naphthalene-2-sulfonamide) exhibit antioxidant activity via free radical scavenging . The target compound’s methoxy group may similarly stabilize reactive oxygen species (ROS).

Physicochemical Properties

- Solubility: The oxolan-2-ylmethyl group likely improves solubility in polar solvents compared to purely alkyl chains (e.g., 6-methoxy-N-(-15-pentadecanoic acid)quinolinium Br⁻, which has a long hydrophobic tail ).

Biological Activity

6-Methoxy-N-(oxolan-2-ylmethyl)naphthalene-2-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves several key steps:

- Introduction of the Methoxy Group : Achieved through methylation reactions.

- Formation of the Oxolan-2-ylmethyl Group : Involves cyclization reactions.

- Sulfonamide Formation : The final step where the sulfonamide moiety is introduced.

These synthetic routes require careful control of reaction conditions, including temperature and solvent choice, to ensure high yield and purity .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The sulfonamide group can mimic natural substrates, allowing the compound to bind to the active sites of enzymes, inhibiting their activity. This is particularly relevant for carbonic anhydrases (CAs), which are implicated in various physiological processes, including tumor growth .

- Cell Penetration and Stability : The methoxy and oxolan groups enhance the compound's solubility and stability, facilitating cellular uptake and bioactivity .

Antimicrobial Activity

Research indicates that sulfonamides exhibit significant antimicrobial properties. For instance, modifications in the sulfonamide structure can lead to enhanced activity against various bacterial strains. The compound's mechanism involves inhibition of folic acid synthesis, a critical pathway for bacterial growth .

Anticancer Activity

Recent studies have explored the potential of this compound as an anticancer agent:

- Inhibition of Carbonic Anhydrases : The compound has been tested against human carbonic anhydrase isoforms CA IX and CA XII, which are overexpressed in certain cancers. In vitro studies show that it can reduce cell viability in cancer cell lines such as HT-29 (colon cancer) and MDA-MB-231 (breast cancer) under hypoxic conditions .

| Compound | IC50 (nM) | Cell Line |

|---|---|---|

| This compound | 51.6 - 99.6 | HT-29 |

| Acetazolamide (control) | 100 - 200 | HT-29 |

These findings suggest that this compound may play a role in reversing tumor acidity and inhibiting cancer cell migration .

Case Studies

- Study on Carbonic Anhydrase Inhibition :

- A series of saccharide-modified sulfonamides were synthesized and evaluated for their inhibitory effects on CA IX and XII. The results indicated that modifications could significantly enhance biological activity, with some compounds demonstrating superior efficacy compared to established inhibitors like acetazolamide .

- Antimicrobial Efficacy Assessment :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.